molecular formula C7H3Br2F3 B3038138 2,4-Dibromo-1-(trifluoromethyl)benzene CAS No. 7657-10-5

2,4-Dibromo-1-(trifluoromethyl)benzene

Cat. No.: B3038138
CAS No.: 7657-10-5
M. Wt: 303.9 g/mol
InChI Key: RZPLVYZPTOHXGD-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(trifluoromethyl)benzene typically involves the bromination of 1-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with high selectivity.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

    Sonogashira Coupling: This reaction uses palladium and copper catalysts to couple aryl halides with terminal alkynes, forming substituted alkynes.

Major Products Formed

The major products formed from these reactions include various substituted biphenyls and alkynes, which are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2,4-Dibromo-1-(trifluoromethyl)benzene is used in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers with high thermal stability.

    Medicinal Chemistry: It is involved in the development of new drug candidates, particularly those containing trifluoromethyl groups, which are known to enhance the pharmacological properties of drugs.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atoms and the trifluoromethyl group. The bromine atoms act as leaving groups in substitution reactions, while the trifluoromethyl group influences the electronic properties of the benzene ring, enhancing its reactivity in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has similar structural features but with additional trifluoromethyl groups, leading to different reactivity and applications.

    2,5-Dibromobenzotrifluoride: Another similar compound with bromine and trifluoromethyl substituents, used in various organic synthesis applications.

Uniqueness

2,4-Dibromo-1-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of bromine and trifluoromethyl groups makes it a versatile intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2,4-dibromo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLVYZPTOHXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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